molecular formula C15H16N4O2S2 B2852647 2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448131-64-3

2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2852647
CAS No.: 1448131-64-3
M. Wt: 348.44
InChI Key: YYEWHZCRCPMMEL-UHFFFAOYSA-N
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Description

The compound “2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including a cyano group (-CN), a thiazole ring, a piperidine ring, and a sulfonamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the planar thiazole ring, the cyclic piperidine ring, and the linear cyano group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo addition reactions, the thiazole ring might participate in electrophilic substitution reactions, and the sulfonamide group could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

Target of Action

The primary target of 2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is the Cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain. The compound has been shown to have inhibitory activity against both COX-1 and COX-2 .

Mode of Action

The compound interacts with the COX enzymes, inhibiting their activity and thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also work by inhibiting COX enzymes.

Biochemical Pathways

By inhibiting the COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play roles in inflammation and pain. By reducing the production of these molecules, the compound can alleviate symptoms of inflammation and pain.

Result of Action

The primary result of the action of this compound is a reduction in inflammation and pain . By inhibiting the COX enzymes and reducing the production of prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis. This could involve studying its biological activity, investigating its physical properties, or developing new methods for its synthesis .

Properties

IUPAC Name

2-cyano-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c16-11-12-3-1-2-4-14(12)23(20,21)18-13-5-8-19(9-6-13)15-17-7-10-22-15/h1-4,7,10,13,18H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEWHZCRCPMMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2C#N)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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